3-(4-Methyl-1H-pyrazol-3-YL)piperidine

Overview

Description

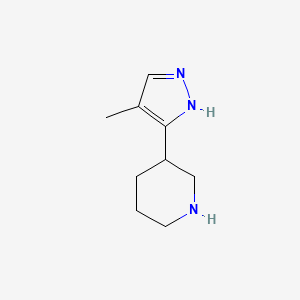

“3-(4-Methyl-1H-pyrazol-3-YL)piperidine” is a chemical compound with the CAS Number: 1361118-70-8 . It has a molecular weight of 238.16 and its IUPAC name is 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

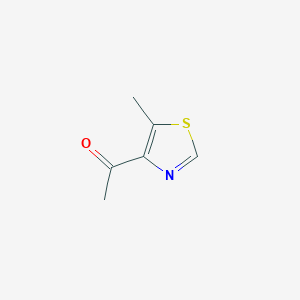

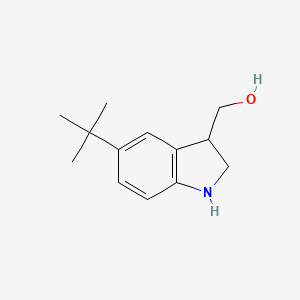

The molecular structure of “3-(4-Methyl-1H-pyrazol-3-YL)piperidine” is characterized by the presence of a pyrazole ring attached to a piperidine ring . The pyrazole ring contains a methyl group at the 4th position .Physical And Chemical Properties Analysis

“3-(4-Methyl-1H-pyrazol-3-YL)piperidine” is a solid at room temperature . It has a molecular weight of 238.16 .Scientific Research Applications

Therapeutic Potential

Compounds containing a pyrazole moiety, such as “3-(4-Methyl-1H-pyrazol-3-YL)piperidine”, have been known for their diverse pharmacological effects . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Blood Pressure Regulation

A series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated as novel analogues to reduce blood pressure elevation .

Anti-HIV and Antitubercular Activities

Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV and antitubercular activities .

Antibacterial and Antifungal Activities

The new products containing pyrazole derivatives were tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .

Anti-Inflammatory Roles

Compounds containing a N-substituted piperidine ring with pyrazole have been evaluated for their potential to reduce inflammatory roles by acting as sEH inhibitors .

Safety and Hazards

The safety data sheet for “3-(4-Methyl-1H-pyrazol-3-YL)piperidine” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “3-(4-Methyl-1H-pyrazol-3-YL)piperidine” and similar compounds could involve further exploration of their therapeutic potential. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Therefore, future research could focus on developing novel synthetic techniques and exploring the biological activity of pyrazole derivatives .

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . For instance, similar compounds have been shown to inhibit specific enzymes, leading to changes in the metabolic pathways .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have shown significant inhibitory activity in certain assays .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

properties

IUPAC Name |

3-(4-methyl-1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-5-11-12-9(7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVFHAHBUWTXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)

![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100387.png)

![5-Azaspiro[2.5]octan-8-one](/img/structure/B3100394.png)

![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)